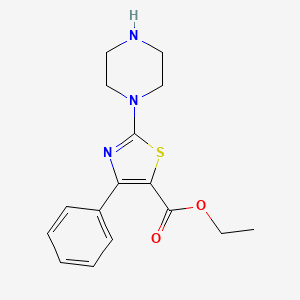

ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate

Description

Ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate is a thiazole-derived compound featuring a piperazine ring at position 2 and a phenyl group at position 4 of the thiazole core. The piperazine moiety is notable for improving solubility and bioavailability, which is critical for drug development .

Properties

IUPAC Name |

ethyl 4-phenyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-2-21-15(20)14-13(12-6-4-3-5-7-12)18-16(22-14)19-10-8-17-9-11-19/h3-7,17H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCIRCSKMRHDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of thiazole can effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicates that specific modifications to the phenyl ring can enhance antibacterial activity significantly. For example, the minimum inhibitory concentration (MIC) values for key microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4.00 mM |

| S. aureus | 3.50 mM |

| C. albicans | 3.92–4.01 mM |

1.2 Anticancer Activity

Research has also explored the anticancer potential of this compound against human cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer). The IC50 values indicate significant cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer agents:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 1.61 ± 1.92 |

| A431 | 1.98 ± 1.22 |

The mechanism of action involves modulation of specific molecular targets, leading to apoptosis and cell cycle arrest.

Agricultural Applications

This compound is utilized in the formulation of agrochemicals, providing effective solutions for pest control and plant protection. Its ability to inhibit specific biological pathways makes it a valuable component for enhancing crop yields and developing sustainable agricultural practices.

Material Science Applications

This compound is being investigated for its potential in developing new materials, particularly in creating polymers with enhanced thermal and mechanical properties. The unique structural features of the thiazole ring contribute to its utility in material science.

Biochemical Research

In biochemical research, this compound is studied for its interactions with enzymes and receptors, aiding in understanding complex biological mechanisms. It serves as a building block in synthesizing more complex molecules and exploring their biological activities.

Case Studies

Several case studies illustrate the efficacy of this compound:

Study on Anticancer Properties : A study demonstrated potent activity against HepG2 cells, with significant reductions in cell viability at concentrations as low as 1 µg/mL.

Antimicrobial Efficacy : Another study tested the compound against various bacterial strains, showing promising results with MIC values lower than those of standard antibiotics like ciprofloxacin.

Mechanism of Action

The mechanism of action of ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The piperazine and phenyl groups also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Thiazole derivatives with diverse substituents exhibit distinct biological and physicochemical properties. Below is a detailed comparison of ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate with structurally related analogs:

Key Findings :

- Antibacterial Activity : Compound 3c demonstrates that hydrazone substituents (e.g., 4-methoxy-3-hydroxy benzene) significantly enhance antibacterial efficacy, likely due to improved membrane penetration .

- Antifungal Activity : The 4-(2-methylthiazol-4-yl)phenyl group in compound 3 introduces a secondary thiazole ring, contributing to antifungal activity via interference with ergosterol biosynthesis .

- Enzyme Inhibition : Ureido and bromophenyl groups in compound 5d enhance selectivity for SIRT2, a histone deacetylase implicated in cancer and neurodegenerative diseases .

Physicochemical Properties

Key Insights :

- The piperazine group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl) .

- Thermal stability correlates with substituent electron-withdrawing/donating effects. Piperazine’s electron-donating nature may enhance stability compared to methyl or CF₃ groups .

Challenges :

- Piperazine incorporation may require protective groups (e.g., tert-butoxycarbonyl) to prevent side reactions, as seen in .

Biological Activity

Ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationship (SAR) analyses and case studies.

Overview of this compound

This compound belongs to the thiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. The thiazole ring is known for its significant biological activity, making it a valuable scaffold in drug discovery. The presence of the piperazine and phenyl groups enhances its pharmacological properties, contributing to its binding affinity and specificity towards biological targets .

Biological Activities

1. Antimicrobial Activity

this compound has exhibited notable antimicrobial properties. Research indicates that derivatives of thiazole can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4.00 mM |

| S. aureus | 3.50 mM |

| C. albicans | 3.92–4.01 mM |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, showing effectiveness against human cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer). The IC50 values for these cell lines indicate significant cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer agents.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 1.61 ± 1.92 |

| A431 | 1.98 ± 1.22 |

The mechanism of action appears to involve the modulation of specific molecular targets, leading to apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with various enzymes and receptors in the body. The thiazole ring is known to interact with proteins involved in critical biochemical pathways, influencing processes such as cell proliferation and apoptosis .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Properties : A study demonstrated that this compound exhibited potent activity against HepG2 cells, with a significant reduction in cell viability observed at concentrations as low as 1 µg/mL .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, showing promising results with MIC values lower than those of standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-piperazine-4-phenyl thiazole-5-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step routes, often involving cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates, followed by thiazole ring formation. For example, cyclocondensation using reagents like DMF-DMA (dimethylformamide dimethyl acetal) under reflux yields pyrazole-4-carboxylate esters . Thiazole rings are constructed via reactions with thiourea or thioamide precursors, as seen in thiazole-pyrimidine hybrids synthesized through hydrazine hydrate reflux . Key intermediates (e.g., acyl chlorides) are characterized using IR (C=O stretch at ~1628 cm⁻¹) and ¹H NMR (δ 4.51 ppm for ester CH₂) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3285 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns protons and carbons in the piperazine, phenyl, and thiazole moieties. For example, ester CH₃ groups appear at δ ~1.3 ppm (triplet), while aromatic protons in the phenyl ring resonate at δ ~7.2–7.5 ppm .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar thiazole-carboxylate esters .

Q. What safety precautions are required when handling piperazine-containing compounds like this ester?

- Methodological Answer : Piperazine derivatives may cause skin/eye irritation (Category 2 hazards). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage conditions should adhere to dry, room-temperature environments, as specified for analogous piperazinecarboxylates .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step of thiazole ring formation?

- Methodological Answer :

- Catalyst Selection : Phosphorous oxychloride (POCl₃) enhances cyclization efficiency at 120°C, as shown in pyrazole-oxadiazole syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Time-Temperature Trade-off : Prolonged reflux (6+ hours) with hydrazine hydrate ensures complete ring closure . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns) in structural elucidation?

- Methodological Answer :

- Repeat Experiments : Confirm reproducibility under identical conditions.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can correlate piperazine NH with adjacent carbons .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra, as done for pyrazole-4-carboxylic acid derivatives .

Q. What strategies improve the stability of this ester under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrolysis of the ester group occurs in basic media. Stabilize by storing at neutral pH (tested via accelerated stability studies in buffers) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C for similar thiazoles). Avoid prolonged heating above 100°C .

- Light Sensitivity : Store in amber vials to prevent photodegradation, as recommended for piperazine analogs .

Q. What computational methods predict the reactivity of the piperazine-thiazole scaffold in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Piperazine’s basic nitrogen participates in H-bonding .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity. Hammett constants (σ) guide predictions .

- ADME Prediction : Tools like SwissADME estimate bioavailability (TPSA ~80 Ų for this compound) and BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.